molecular formula C14H14N2O4S B13933558 5-(Ethylthio)-1-(4-(methoxycarbonyl)phenyl)-1h-pyrazole-4-carboxylic acid

5-(Ethylthio)-1-(4-(methoxycarbonyl)phenyl)-1h-pyrazole-4-carboxylic acid

Cat. No.: B13933558
M. Wt: 306.34 g/mol
InChI Key: XCIZPFRJMJBSAX-UHFFFAOYSA-N
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Description

5-(Ethylthio)-1-(4-(methoxycarbonyl)phenyl)-1h-pyrazole-4-carboxylic acid is a complex organic compound with a unique structure that includes an ethylthio group, a methoxycarbonyl group, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Ethylthio)-1-(4-(methoxycarbonyl)phenyl)-1h-pyrazole-4-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-(methoxycarbonyl)phenylhydrazine with ethylthioacetic acid under acidic conditions to form the pyrazole ring. The reaction conditions often include the use of a strong acid catalyst, such as hydrochloric acid, and heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

5-(Ethylthio)-1-(4-(methoxycarbonyl)phenyl)-1h-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The methoxycarbonyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to substitute the methoxycarbonyl group.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or aldehydes.

    Substitution: Amides or esters, depending on the nucleophile used.

Scientific Research Applications

5-(Ethylthio)-1-(4-(methoxycarbonyl)phenyl)-1h-pyrazole-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of 5-(Ethylthio)-1-(4-(methoxycarbonyl)phenyl)-1h-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenylacetic acid: A monocarboxylic acid with a similar methoxycarbonyl group.

    2-Fluoro-4-methoxycarbonylphenylboronic acid: Contains a methoxycarbonyl group and a boronic acid moiety.

Uniqueness

5-(Ethylthio)-1-(4-(methoxycarbonyl)phenyl)-1h-pyrazole-4-carboxylic acid is unique due to the presence of the ethylthio group and the pyrazole ring, which confer distinct chemical properties and reactivity. Its combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C14H14N2O4S

Molecular Weight

306.34 g/mol

IUPAC Name

5-ethylsulfanyl-1-(4-methoxycarbonylphenyl)pyrazole-4-carboxylic acid

InChI

InChI=1S/C14H14N2O4S/c1-3-21-12-11(13(17)18)8-15-16(12)10-6-4-9(5-7-10)14(19)20-2/h4-8H,3H2,1-2H3,(H,17,18)

InChI Key

XCIZPFRJMJBSAX-UHFFFAOYSA-N

Canonical SMILES

CCSC1=C(C=NN1C2=CC=C(C=C2)C(=O)OC)C(=O)O

Origin of Product

United States

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